
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide, also known as DCF, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This leads to a decrease in the production of inflammatory cytokines and nitric oxide, respectively. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been found to decrease the production of nitric oxide, which plays a role in inflammation and cancer progression. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied, and its biological activities are well characterized. However, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide. One area of research could focus on optimizing the synthesis method of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide in various diseases. Future research could also focus on identifying the molecular targets of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide and elucidating its mechanism of action in more detail. Finally, studies could be conducted to investigate the potential synergistic effects of 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide with other drugs or compounds.
Métodos De Síntesis
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide can be synthesized by reacting 3,4-dichloro-2-nitroaniline with ethyl alcohol in the presence of sodium ethoxide to form 3,4-dichloro-2-ethoxyaniline. The resulting compound is then reacted with 2-furylmethylchloride and sodium hydrosulfite to form 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide has been found to possess antiviral properties by inhibiting the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
Propiedades
Nombre del producto |
3,4-dichloro-2-ethoxy-N-(2-furylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H13Cl2NO4S |
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
3,4-dichloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13Cl2NO4S/c1-2-19-13-11(6-5-10(14)12(13)15)21(17,18)16-8-9-4-3-7-20-9/h3-7,16H,2,8H2,1H3 |
Clave InChI |
JISAQCAYCWWUJJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
SMILES canónico |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



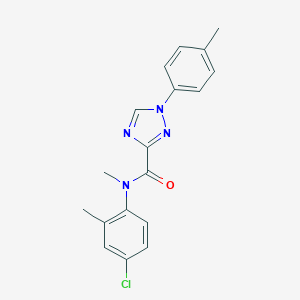
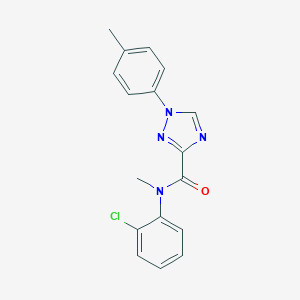
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

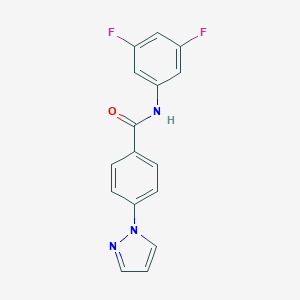
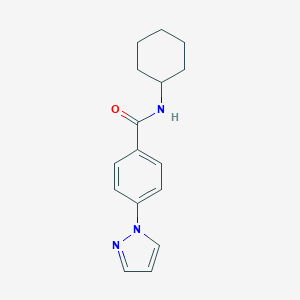
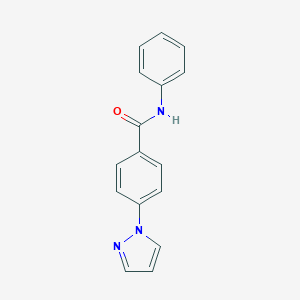

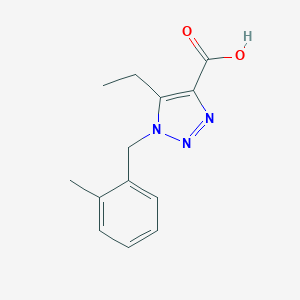
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)